PSB-1491

Overview

Description

PSB-1491 is a selective and competitive monoamine oxidase B (MAO-B) inhibitor . It has an IC50 of 0.386 nM for hMAO-B, showing >25000-fold selectivity versus MAO-A .

Molecular Structure Analysis

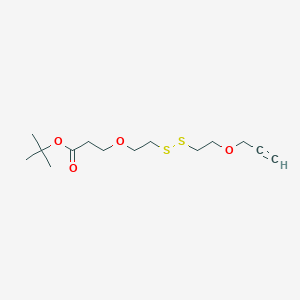

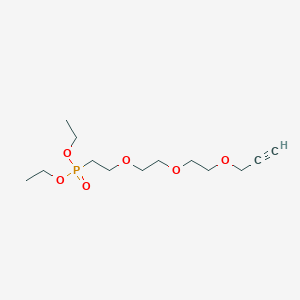

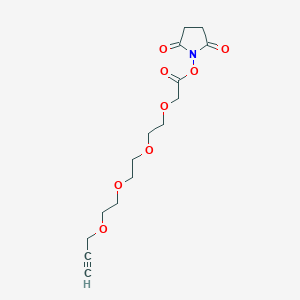

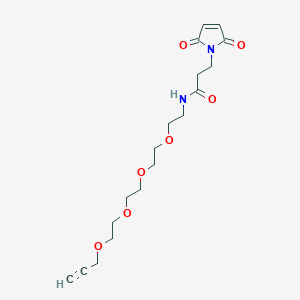

The molecular formula of PSB-1491 is C15H11Cl2N3O . The molecular weight is 320.17 . The SMILES representation is O=C(NC1=CC=C(C(Cl)=C1)Cl)C2=CC3=C(C=C2)N(N=C3)C .Chemical Reactions Analysis

As a monoamine oxidase B (MAO-B) inhibitor, PSB-1491 likely interacts with the MAO-B enzyme, preventing it from breaking down neurotransmitters such as dopamine . This can increase the levels of these neurotransmitters in the brain.Physical And Chemical Properties Analysis

PSB-1491 has a molecular weight of 320.17 . Its molecular formula is C15H11Cl2N3O . The elemental composition is C, 56.27; H, 3.46; Cl, 22.14; N, 13.12; O, 5.00 .Scientific Research Applications

Precision Experiments with Cold and Ultra-Cold Neutrons

- Application : The Priority Programme SPP 1491, funded by German DFG and Austrian FWF, uses neutrons as a tool for addressing basic open questions in particle and astrophysics. The programme focuses on new physics manifesting as small deviations from expectations (Abele, 2014).

Control and Data Acquisition System for the CERN PS Booster

- Application : The CERN PS Booster (PSB) employs a computer-assisted control and data acquisition system. This system, operational since 1972, is significant for the synchronization and control of multiple PSB rings, optimizing the efficiency and economy of the process (Asseo et al., 1971).

Identification of Coordinated Gene Expression and Regulatory Sequences

- Application : The Pacific Symposium on Biocomputing (PSB) is pivotal for emerging subdisciplines within biocomputing. It addresses key areas like gene expression analysis, molecular networks, and other computational methods applied to biological problems (Stormo, 1999).

New Spacecraft and Protection of the Planet from Asteroid Hazard

- Application : A project for creating a protective stations belt (PSB) in Mars’ orbit to mitigate asteroid hazards to Earth. This innovative approach also contributes to fundamental astronomy and astrophysics research (Baurov et al., 2014).

Preclinical Investigations and First-in-human Application of 152Tb-PSMA-617

- Application : Research on 152Tb-PSMA-617 demonstrates its potential for PET/CT imaging of prostate cancer. This study highlights the role of terbium radioisotopes in theragnostic applications in nuclear medicine (Müller et al., 2019).

Instrumental and Analytic Methods for Bolometric Polarimetry

- Application : The development of Polarization Sensitive Bolometers (PSBs) and their use in cosmic microwave background (CMB) polarimeters. This technology is crucial for studying the polarization of the cosmic microwave background (Jones et al., 2006).

Combined Aerobic Heterotrophic Oxidation, Nitrification, and Denitrification

- Application : The permeable-support biofilm (PSB) reactor was developed for combined processes of heterotrophic oxidation, denitrification, and nitrification in wastewater treatment. This technology shows significant advances in biofilm reactor applications (Timberlake et al., 1988).

Mechanism of Action

PSB-1491 works by selectively and competitively inhibiting the action of monoamine oxidase B (MAO-B), an enzyme that breaks down certain neurotransmitters in the brain . By inhibiting MAO-B, PSB-1491 can increase the levels of these neurotransmitters, potentially improving symptoms of certain neurological disorders .

properties

| { "Design of the Synthesis Pathway": "The synthesis of PSB-1491 can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-methoxyphenylacetic acid", "2,4-dichlorobenzyl chloride", "2-amino-5-methylthiazole", "triethylamine", "potassium carbonate", "dimethylformamide", "acetic anhydride", "sodium hydroxide", "water" ], "Reaction": [ "The first step involves the reaction of 4-methoxyphenylacetic acid with 2,4-dichlorobenzyl chloride in the presence of triethylamine and potassium carbonate in dimethylformamide to form the intermediate product.", "The intermediate product is then reacted with 2-amino-5-methylthiazole in the presence of triethylamine and acetic anhydride to form the final product.", "The final product is then purified by recrystallization from a mixture of ethanol and water, followed by drying under vacuum.", "The overall reaction can be represented as follows: 4-methoxyphenylacetic acid + 2,4-dichlorobenzyl chloride + 2-amino-5-methylthiazole → PSB-1491 + triethylamine + potassium chloride + acetic acid + HCl + H2O" ] } | |

CAS RN |

1619884-67-1 |

Product Name |

PSB-1491 |

Molecular Formula |

C15H11Cl2N3O |

Molecular Weight |

320.17 |

IUPAC Name |

N-(3,4-Dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide |

InChI |

InChI=1S/C15H11Cl2N3O/c1-20-14-5-2-9(6-10(14)8-18-20)15(21)19-11-3-4-12(16)13(17)7-11/h2-8H,1H3,(H,19,21) |

InChI Key |

OIDIFCINLNNUKU-UHFFFAOYSA-N |

SMILES |

O=C(C1=CC2=C(N(C)N=C2)C=C1)NC3=CC=C(Cl)C(Cl)=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

PSB-1491; PSB 1491; PSB1491; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PSB-1491 interact with MAO-B and what are the downstream effects of this interaction?

A1: PSB-1491 (N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide) acts as a potent, selective, competitive, and reversible inhibitor of monoamine oxidase B (MAO-B) []. While the paper does not delve into specific downstream effects, inhibiting MAO-B leads to increased levels of monoamine neurotransmitters, particularly dopamine, in the brain. This mechanism is relevant to the potential therapeutic application of MAO-B inhibitors in neurological disorders like Parkinson's disease.

Q2: What is known about the structure-activity relationship (SAR) of PSB-1491 and how do modifications to its structure affect its potency and selectivity for MAO-B?

A2: The research highlights the importance of the indazole or indole core and the carboxamide linker for PSB-1491's potency and selectivity towards MAO-B []. Replacing the carboxamide with a methanimine spacer, as in (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine (58), maintained high potency and selectivity, suggesting this structural motif is also tolerated []. The study also demonstrates the influence of substituents on the phenyl ring. For instance, the 3,4-dichlorophenyl group in PSB-1491 contributes to its subnanomolar potency, while the 3,4-difluorophenyl analog (PSB-1434) exhibits slightly lower potency but improved physicochemical properties []. Computational docking studies provided insights into how these structural variations influence interactions within the MAO-B binding site [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.